

Eganelisib: A Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: UCM 549
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Introduction

Eganelisib (formerly IPI-549) is a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K- γ). It represents a novel immuno-oncology approach that targets the tumor microenvironment (TME) rather than the tumor cells directly. By selectively inhibiting PI3K- γ , eganelisib aims to reprogram immunosuppressive myeloid cells, particularly tumor-associated macrophages (TAMs), to an anti-tumor phenotype, thereby enhancing the body's own immune response against cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of eganelisib.

Discovery and Preclinical Development

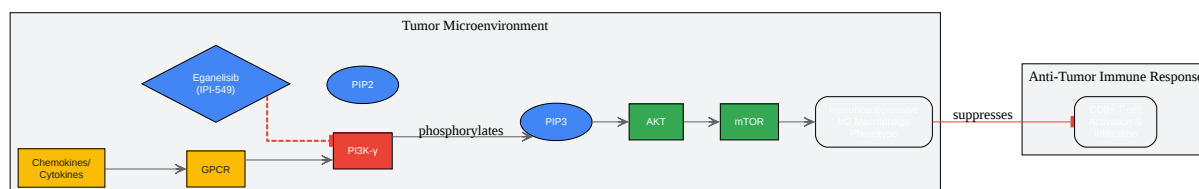
Eganelisib was discovered and developed by Infinity Pharmaceuticals. The rationale behind its development stems from the understanding that the PI3K- γ signaling pathway is a critical regulator of myeloid cell trafficking and function within the TME.^{[1][2]}

Mechanism of Action

Eganelisib selectively inhibits the gamma isoform of phosphoinositide 3-kinase (PI3K). The PI3K family of enzymes are involved in the PI3K/AKT/mTOR signaling pathway, which is crucial for various cellular functions.[3] Specifically, PI3K- γ is predominantly expressed in hematopoietic cells and plays a key role in the recruitment and function of immunosuppressive myeloid cells in the TME.[1] By inhibiting PI3K- γ , eganelisib is designed to shift the balance from an immunosuppressive to an immune-supportive TME. This is achieved by:

- Reprogramming Tumor-Associated Macrophages (TAMs): Eganelisib inhibits the M2-like polarization of TAMs, which are known to promote tumor growth and suppress anti-tumor immunity, and promotes a shift towards a pro-inflammatory, anti-tumor M1-like phenotype.
- Modulating Myeloid-Derived Suppressor Cells (MDSCs): It has been shown to decrease the number and/or function of MDSCs within the tumor.
- Enhancing T-cell Activity: By reducing the population of immunosuppressive myeloid cells, eganelisib indirectly promotes the infiltration and activation of cytotoxic CD8+ T-lymphocytes, which are critical for killing cancer cells.[4]

A diagram illustrating the PI3K-gamma signaling pathway and the mechanism of action of Eganelisib is provided below.



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PI3K- γ signaling pathway and Eganelisib's inhibitory action.

Potency and Selectivity

Eganelisib is a highly potent and selective inhibitor of PI3K- γ . The following table summarizes its inhibitory activity against Class I PI3K isoforms.

Target	Biochemical IC50 (nM)	Cellular IC50 (nM)
PI3K- γ	16[5][6]	1.2 - 1.6[3][5]
PI3K- α	3200[5]	250[5]
PI3K- β	3500[5]	240[5]
PI3K- δ	>8400[5]	180[5]

IC50: Half-maximal inhibitory concentration. Data from biochemical and cellular assays.

Key Preclinical Experiments

In Vitro Macrophage Polarization Assay

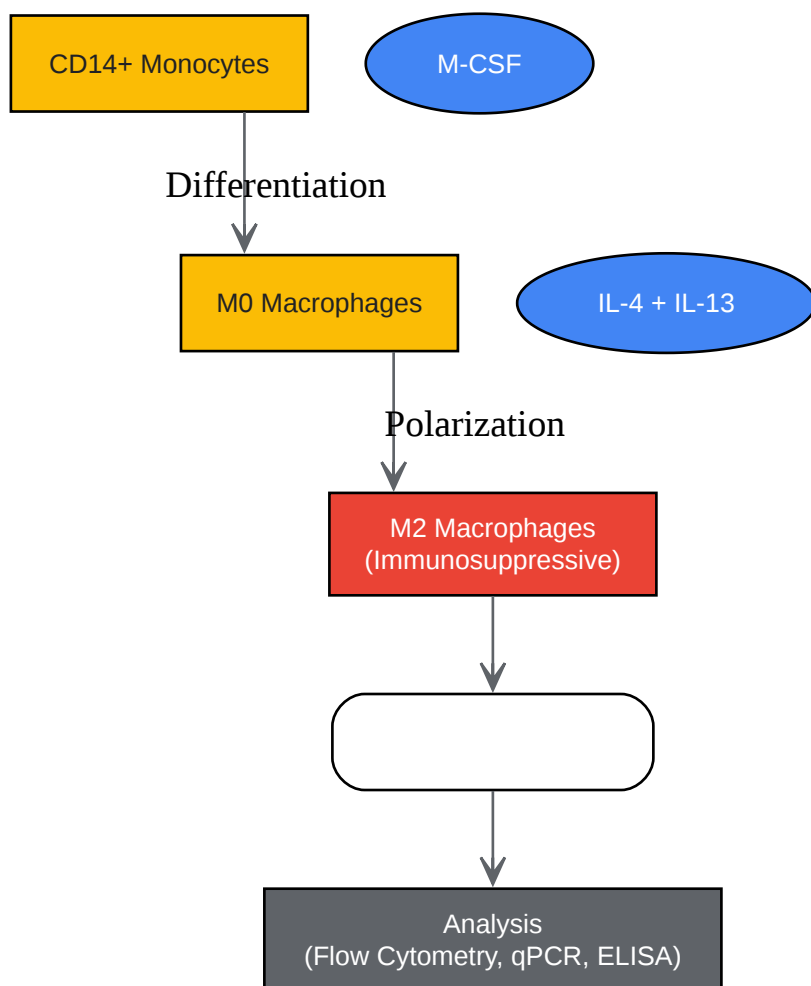
Objective: To determine the effect of eganelisib on the polarization of macrophages from an immunosuppressive (M2) to a pro-inflammatory (M1) phenotype.

Methodology:

- Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll density gradient centrifugation. CD14+ monocytes are then purified from PBMCs.[7]
- Macrophage Differentiation: Purified monocytes are cultured in the presence of macrophage colony-stimulating factor (M-CSF) to differentiate into M0 macrophages.[7]
- M2 Polarization: Differentiated macrophages are stimulated with interleukin-4 (IL-4) and interleukin-13 (IL-13) to induce polarization towards the M2 phenotype.[8]
- Eganelisib Treatment: Eganelisib is added to the cell culture at various concentrations during the M2 polarization process.

- Analysis: The expression of M1 (e.g., CD80, iNOS) and M2 (e.g., CD206, Arginase-1) surface markers and cytokines is assessed using flow cytometry, qPCR, or ELISA.[4][9]

A workflow for the in vitro macrophage polarization assay is depicted below.



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Workflow for in vitro macrophage polarization assay.

In Vivo Syngeneic Tumor Models

Objective: To evaluate the anti-tumor efficacy of eganelisib, alone and in combination with other immunotherapies, in immunocompetent mice.

Methodology:

- Tumor Cell Implantation: Murine cancer cell lines (e.g., CT26 colon carcinoma, 4T1 breast cancer) are subcutaneously implanted into syngeneic mice (e.g., BALB/c).[4]
- Tumor Growth Monitoring: Tumor volumes are measured regularly with calipers.
- Treatment: Once tumors reach a palpable size, mice are randomized to receive oral eganelisib, a vehicle control, or eganelisib in combination with a checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody).[10]
- Efficacy Assessment: Tumor growth inhibition is calculated by comparing tumor volumes in treated groups to the control group. Overall survival is also monitored.
- Immunophenotyping: At the end of the study, tumors are excised, and the immune cell infiltrate (e.g., CD8+ T-cells, TAMs, MDSCs) is analyzed by flow cytometry or immunohistochemistry.[4]

Clinical Development

Eganelisib has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents, primarily checkpoint inhibitors.

Clinical Trials Overview

Trial Identifier	Phase	Title	Interventions	Key Objectives
MARIO-1 (NCT02637531)	1/1b	A Study of IPI-549 as a Single Agent and in Combination With Nivolumab in Subjects With Advanced Solid Tumors	Eganelisib, Nivolumab	To evaluate the safety, tolerability, and recommended Phase 2 dose (RP2D) of eganelisib alone and in combination with nivolumab. [11] [12]
MARIO-3 (NCT03961698)	2	A Study of Eganelisib in Combination With Atezolizumab and Paclitaxel in Patients With Locally Advanced or Metastatic Triple-Negative Breast Cancer	Eganelisib, Atezolizumab, Nab-paclitaxel	To evaluate the efficacy and safety of the triple combination in front-line metastatic triple-negative breast cancer (mTNBC). [13] [14]

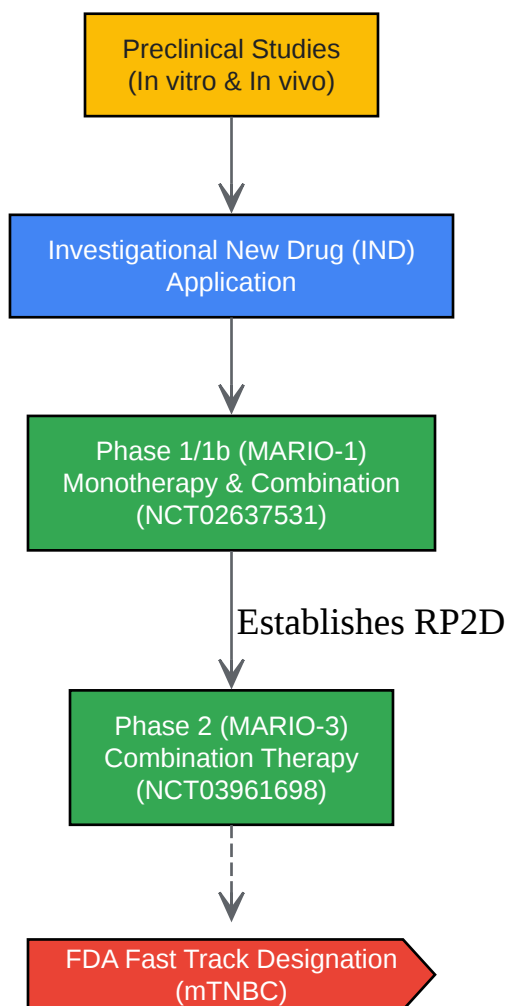
Key Clinical Findings

The first-in-human MARIO-1 study established the safety and tolerability of eganelisib as both a monotherapy and in combination with the PD-1 inhibitor nivolumab in patients with advanced solid tumors.[\[11\]](#) The most common treatment-related adverse events included elevated liver enzymes and rash, which were generally manageable.[\[11\]](#) Preliminary signs of anti-tumor activity were observed in the combination therapy arm.[\[11\]](#)

The MARIO-3 trial investigated eganelisib in combination with atezolizumab (an anti-PD-L1 antibody) and nab-paclitaxel for the first-line treatment of metastatic triple-negative breast

cancer.[13] On September 29, 2020, the U.S. Food and Drug Administration (FDA) granted Fast Track designation to this combination for this indication.[13]

A logical diagram of the clinical development path for Eganelisib is presented below.



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Clinical development pathway of Eganelisib.

Conclusion

Eganelisib is a promising, first-in-class PI3K- γ inhibitor with a novel mechanism of action that focuses on modulating the tumor microenvironment to enhance anti-tumor immunity. Preclinical studies have demonstrated its ability to reprogram immunosuppressive myeloid cells and potentiate the effects of checkpoint inhibitors. Early clinical data have established its safety

profile and shown preliminary signs of efficacy. Ongoing and future studies will further elucidate the therapeutic potential of eganelisib in various cancer types, particularly in combination with other immunotherapies.

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